3-(Fluormethyl)-4-(Trifluormethyl)pyrrolidin

Übersicht

Beschreibung

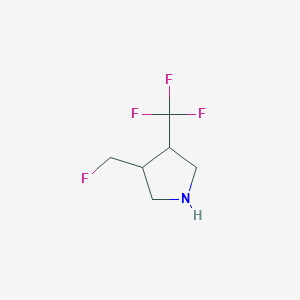

“3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery . The compound also contains fluoromethyl groups, which can significantly affect its properties and biological activity .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine”, can be achieved through various strategies . One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis conditions can vary depending on the desired product .

Molecular Structure Analysis

The molecular structure of “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” is characterized by the presence of a pyrrolidine ring and fluoromethyl groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The fluoromethyl groups, on the other hand, can influence the compound’s reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactions involving “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” can be influenced by various factors. For instance, the electrophilic nature of the double bond of β-CF3-1,3-enynamides, due to the electron-withdrawing characteristics of the trifluoromethyl groups, can play a significant role in reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” can be influenced by its molecular structure. For instance, the presence of fluoromethyl groups can affect the compound’s reactivity, stability, and solubility .

Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese

Diese Verbindung wird in der asymmetrischen Synthese von hochfunktionalisierten Pyrrolidinderivaten mit drei benachbarten Stereozentren verwendet, was wichtig ist, um Moleküle mit bestimmten räumlichen Anordnungen zu schaffen, die für die biologische Aktivität erforderlich sind .

Redoxpotenziale

„3-(Fluormethyl)-4-(Trifluormethyl)pyrrolidin“ kann aufgrund seiner Trifluormethylgruppe an Redoxreaktionen beteiligt sein. Das Verständnis seiner Redoxpotenziale kann für mechanistische Studien zu Trifluormethylierungsreaktionen entscheidend sein, die in der Arzneimittelentwicklung und bei funktionalen Materialien von Bedeutung sind .

Organokatalyse

Die Verbindung kann als Organokatalysator oder als Teil eines organokatalytischen Systems in verschiedenen chemischen Reaktionen dienen, einschließlich Michael/Mannich [3+2] Cycloadditionssequenzen .

C–F-Bindungsaktivierung

Sie hat potenzielle Anwendungen bei der C–F-Bindungsaktivierung in einer CF3-Gruppe, zu denen anionische S N 2′-Substitution, kationische S N 1′-Substitution, ipso-Substitution und defluorierende Funktionalisierung mit Übergangsmetallen oder Photoredoxkatalysatoren gehören .

Agrochemische Industrie

Obwohl für „this compound“ nicht direkt erwähnt, werden trifluormethylhaltige Verbindungen in der agrochemischen Industrie weit verbreitet zum Pflanzenschutz eingesetzt. Sie spielen eine Schlüsselrolle bei der Synthese verschiedener Pestizide und Herbizide .

Pharmazeutische Industrie

In ähnlicher Weise sind Trifluormethylgruppen in Pharmazeutika wichtig, was darauf hindeutet, dass „this compound“ bei der Synthese von Arzneimitteln verwendet werden könnte .

Wirkmechanismus

Target of Action

The trifluoromethyl group often plays a crucial role in the biological activity of many pharmaceuticals and agrochemicals .

Biochemical Pathways

The trifluoromethyl group is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Pharmacokinetics

The trifluoromethyl group is often used in drug design to improve the pharmacokinetic properties of pharmaceuticals .

Result of Action

The trifluoromethyl group is known to have significant physicochemical effects when substituted at different positions in a molecule .

Action Environment

The trifluoromethyl group is often used in drug design to improve the stability of pharmaceuticals .

Safety and Hazards

Zukünftige Richtungen

The future directions for “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” could involve further exploration of its potential applications in drug discovery. Given the versatility of the pyrrolidine scaffold, there may be opportunities to design new pyrrolidine compounds with different biological profiles .

Biochemische Analyse

Biochemical Properties

3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can affect their interaction with biological targets . Additionally, the fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biochemical properties .

Cellular Effects

The effects of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of trifluoromethyl groups into biomolecules can alter their hydrophobicity and electronic properties, impacting their interaction with cellular membranes and proteins . Furthermore, the presence of fluorine atoms can affect the compound’s ability to cross cell membranes, thereby influencing its distribution and accumulation within cells .

Molecular Mechanism

At the molecular level, 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine exerts its effects through various mechanisms. One key aspect is its ability to participate in radical trifluoromethylation reactions, which involve the generation of carbon-centered radical intermediates . These radicals can interact with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and other biochemical effects. Additionally, the compound’s fluorinated groups can enhance its binding affinity to specific targets, further modulating its biological activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of the compound can lead to the formation of reactive intermediates, which may have distinct biochemical effects compared to the parent compound . Long-term exposure to 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetic properties . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .

Metabolic Pathways

3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s fluorinated groups can influence its metabolic flux, affecting the levels of metabolites and intermediates in biochemical reactions . Enzymes such as cytochrome P450s and other oxidoreductases play a crucial role in the metabolism of this compound, leading to the formation of reactive intermediates and metabolites .

Transport and Distribution

The transport and distribution of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity and ability to form hydrogen bonds can affect its interaction with transporters and binding proteins, modulating its localization and accumulation within specific cellular compartments . Additionally, the presence of fluorine atoms can enhance the compound’s ability to cross biological membranes, influencing its distribution within tissues .

Subcellular Localization

The subcellular localization of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is determined by various factors, including targeting signals and post-translational modifications. The compound’s fluorinated groups can influence its interaction with specific organelles and cellular compartments, affecting its activity and function . For instance, the presence of trifluoromethyl groups can enhance the compound’s localization to hydrophobic environments, such as lipid membranes and intracellular vesicles .

Eigenschaften

IUPAC Name |

3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F4N/c7-1-4-2-11-3-5(4)6(8,9)10/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAZDBBGVSQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

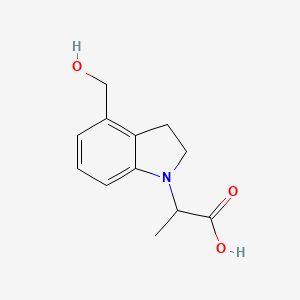

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

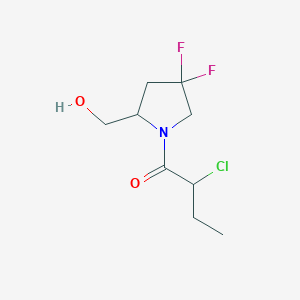

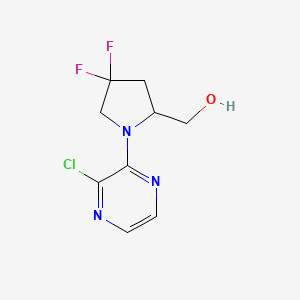

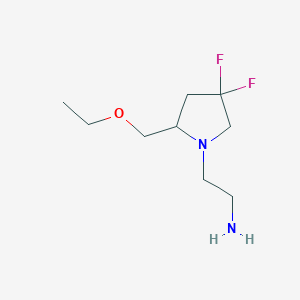

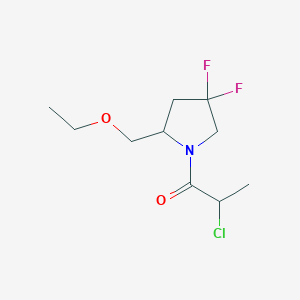

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478402.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)